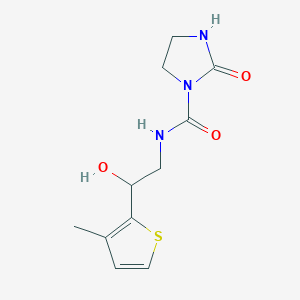
4-Bromo-3-(trifluoromethyl)phenylacetylene
Overview
Description
“4-Bromo-3-(trifluoromethyl)phenylacetylene” is an organic compound with the IUPAC name 1-bromo-4-ethynyl-2-(trifluoromethyl)benzene . It has a molecular weight of 249.03 . This compound has been studied for its potential applications in scientific research.
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H4BrF3/c1-2-6-3-4-8(10)7(5-6)9(11,12)13/h1,3-5H . The InChI key is ZTLSRSVRQFESSL-UHFFFAOYSA-N .Scientific Research Applications
Organic Photovoltaics and Polymer Blends
In the realm of organic photovoltaics, 4-bromoanisole derivatives, closely related to 4-Bromo-3-(trifluoromethyl)phenylacetylene, have been employed as versatile processing additives to control phase separation and purity in semiconducting polymer blends. This control is crucial for the efficiency of organic photovoltaic devices, with specific attention to polymer-polymer blends. The additives promote aggregation in donor materials, enhancing morphology and potentially improving device performance (Liu et al., 2012).
Synthesis of Luminescent Materials
The synthesis and application of luminescent materials also benefit from the chemical framework provided by this compound and its derivatives. For instance, porous luminescent covalent-organic polymers (COPs), synthesized through self-polycondensation of monomers including 4-bromophenyl derivatives, exhibit high sensitivity and rapid response to nitroaromatic explosives. These materials not only have a high specific surface area but also show selectivity for detecting compounds like picric acid and TNT at concentrations below 1 ppm, demonstrating their potential in security and environmental monitoring (Xiang & Cao, 2012).
Advanced Synthesis Techniques
The compound has played a crucial role in advanced synthesis techniques, including the one-pot synthesis of all-para-brominated oligo(N-phenyl-m-aniline)s. This approach utilizes benzyltrimethylammonium tribromide for efficient bromination, leading to the formation of compounds with unique redox properties. Such methodologies underscore the importance of this compound in creating structurally complex and functionally diverse organic molecules (Ito et al., 2002).
Nanoparticle Enhancement
Furthermore, derivatives of this compound have been utilized to enhance the brightness and emission tuning of nanoparticles. By initiating Suzuki-Miyaura chain growth polymerization, researchers have developed heterodisubstituted polyfluorenes that form stable nanoparticles in water. These particles exhibit bright fluorescence emission with quantum yields up to 84%, showcasing the compound's utility in creating advanced optical materials (Fischer, Baier, & Mecking, 2013).
Bioorthogonal Chemistry
In a striking demonstration of its versatility, a bioorthogonal chemical system based on phenylalanine trifluoroborate, a compound sharing functional similarity with this compound, has been developed for investigating biological processes. This system facilitates the controlled release of therapeutic agents in live animals, offering insights into cell death and immunity. Its application to induce pyroptosis selectively in tumor cells showcases the potential of this compound derivatives in medicinal chemistry and cancer therapy (Wang et al., 2020).
Properties
IUPAC Name |
1-bromo-4-ethynyl-2-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrF3/c1-2-6-3-4-8(10)7(5-6)9(11,12)13/h1,3-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTLSRSVRQFESSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=C(C=C1)Br)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrF3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
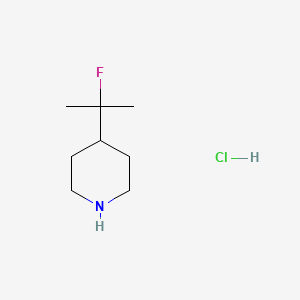
![[2-(5-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride](/img/structure/B2827577.png)
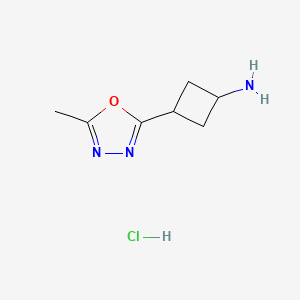
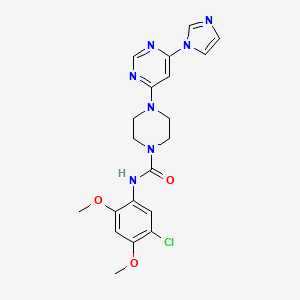

![2-((5-(3,6-dichlorobenzo[b]thiophen-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl)thio)acetic acid](/img/structure/B2827581.png)
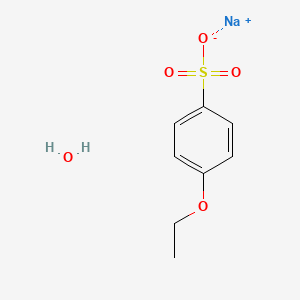
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-phenylbutanamide](/img/structure/B2827585.png)
![N-(4-bromobenzyl)-3-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2827587.png)
![N-(oxolan-2-ylmethyl)-2-[(2,3,5,6-tetramethylphenyl)sulfonylamino]acetamide](/img/structure/B2827588.png)

![4-[(4-Fluorophenyl)sulfanyl]-3-nitrobenzoic acid](/img/structure/B2827591.png)
![2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2827592.png)
